Bienvenue dans la boutique en ligne BenchChem!

2,3-Dihydrofuro[3,2-b]pyridin-5-amine

Kinase inhibitor CLK HIPK

2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS 95837-11-9, MFCD18384402) is a bicyclic heteroaromatic amine that integrates a partially saturated 2,3-dihydrofuran ring fused to a 5-aminopyridine moiety. It is the 5-amino-substituted, dihydro derivative of the furo[3,2-b]pyridine core, a scaffold that has been validated as a privileged chemotype for highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs).

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B1506237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[3,2-b]pyridin-5-amine
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1COC2=C1N=C(C=C2)N
InChIInChI=1S/C7H8N2O/c8-7-2-1-6-5(9-7)3-4-10-6/h1-2H,3-4H2,(H2,8,9)
InChIKeyMNFATGGLUXHNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS 95837-11-9): Core Scaffold for Kinase-Targeted Heterocyclic Libraries


2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS 95837-11-9, MFCD18384402) is a bicyclic heteroaromatic amine that integrates a partially saturated 2,3-dihydrofuran ring fused to a 5-aminopyridine moiety. It is the 5-amino-substituted, dihydro derivative of the furo[3,2-b]pyridine core, a scaffold that has been validated as a privileged chemotype for highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) [1]. The compound is also the progenitor structure claimed generically in patents covering furo[3,2-b]pyridines substituted at position 5 for modulation of nicotinic acetylcholine receptors and treatment of CNS disorders [2]. With a molecular weight of 136.15 g/mol and calculated XLogP3 of approximately 0.5, the compound exhibits moderate polarity suitable for fragment-based and lead-optimization workflows [3].

2,3-Dihydrofuro[3,2-b]pyridin-5-amine Procurement: Why Positional Isomer Identity and Amino-Substitution Pattern Are Non-Interchangeable


The ring-fusion architecture and the oxidation state of the furopyridine core are not cosmetic variations—they directly dictate target engagement profiles and synthetic elaboration pathways. The [3,2-b] regioisomer has been explicitly identified as a privileged scaffold for CLK and HIPK kinase inhibition, whereas its [2,3-b] positional isomer has been advanced primarily as a core for IRAK4 inhibitors [1]. The 5-amino group is not a passive spectator; it serves as the critical functional handle for diazotization chemistry that installs halogen substituents (Cl, I) required for chemoselective cross-coupling, enabling the modular construction of 3,5-disubstituted furo[3,2-b]pyridine libraries [2]. Substituting with the fully aromatic furo[3,2-b]pyridin-5-amine eliminates the saturated 2,3-dihydro character, altering conformational preferences, electronic distribution at the pyridine nitrogen, and metabolic vulnerability [3]. These differences are not surmountable by post-hoc functionalization of a generic furopyridine building block—they are embedded in the core structure and must be specified at the procurement stage.

2,3-Dihydrofuro[3,2-b]pyridin-5-amine: Quantitative Comparator Evidence for Scientific Selection


Regioisomeric Scaffold Divergence: CLK/HIPK vs. IRAK4 Target Engagement Determined by Fusion Pattern

The [3,2-b] fusion architecture directs kinase selectivity toward the CLK and HIPK families, whereas the [2,3-b] positional isomer is associated with IRAK4 inhibition. In the 2019 Angewandte Chemie study, 3,5-disubstituted furo[3,2-b]pyridines—synthesized from a core accessed via the 5-amino intermediate—yielded potent CLK inhibitors with IC50 values below 50 nM [1]. In contrast, a 2023 European Journal of Medicinal Chemistry study employing the dihydrofuro[2,3-b]pyridine core reported IRAK4 inhibitors where the initial screening hit showed an IC50 of 243 nM and optimized lead compound 21 reached an IC50 of 6.2 nM, albeit with high clearance (Cl = 43 mL/min/kg) and poor oral bioavailability (F = 1.6%) [2].

Kinase inhibitor CLK HIPK IRAK4 Scaffold selectivity

Oxidation State Differentiation: Dihydro vs. Fully Aromatic Core Alters Physicochemical and Metabolic Profile

The target compound (C7H8N2O, MW 136.15) is the 2,3-dihydro analog, while the fully aromatic comparator furo[3,2-b]pyridin-5-amine (CAS 1026709-93-2) possesses the formula C7H6N2O (MW 134.14) [1]. The difference of two hydrogen atoms reflects distinct oxidation states at the furan ring: the dihydro form introduces sp3 character with a saturated C2–C3 bond, altering ring puckering, electron density at the pyridine nitrogen (affecting pKa and hydrogen-bonding capacity), and the topological polar surface area [2]. The saturated ethylene bridge also removes a potential site of oxidative metabolism present in the fully aromatic furan ring, which is a known liability in CYP450-mediated clearance pathways [3].

Physicochemical properties Metabolic stability Oxidation state Drug-likeness

5-Amino Functional Handle Enables Chemoselective Halogenation for Modular Library Synthesis

The primary amine at position 5 is the key functional group enabling the Sandmeyer-type conversion to 5-chloro-3-iodofuro[3,2-b]pyridine, the pivotal intermediate for chemoselective cross-coupling reactions used to construct 3,5-disubstituted furo[3,2-b]pyridine libraries [1]. In the synthesis reported by Němec et al. (2021), 5-chloro-3-iodofuro[3,2-b]pyridine serves as the universal electrophilic partner for sequential Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling systematic exploration of the 3- and 5-vectors [2]. The 5-amino compound itself can be directly elaborated via reductive amination, amide bond formation, or urea/thiourea synthesis to generate diverse compound arrays without requiring pre-functionalization [3].

Synthetic chemistry Diazotization Cross-coupling Building block

Patent-Landscape Validation: Position-5 Substitution Is a Structural Requirement in Granted Kinase Inhibitor IP

European Patent EP2940022B1, granted in 2020 to Masaryk University, explicitly claims furo[3,2-b]pyridines that are 'substituted at least in position 5' as inhibitors of protein kinases, with exemplified compounds demonstrating IC50 values below 50 nM against CLK1 and CLK2 and selectivity scores S(35) below 0.05 against a panel of 468 kinases at 1 μM [1]. This patent also covers the 5-amino-substituted core as a synthetic intermediate [2]. In parallel, US Patent US6143761 (Sanofi-Synthelabo) generically claims 2,3-dihydrofuro[3,2-b]pyridine derivatives with R1 = H or alkyl at the 5-amino position for CNS indications, establishing that the unsubstituted 5-amino compound (2,3-dihydrofuro[3,2-b]pyridin-5-amine) falls within the scope of granted IP across multiple therapeutic areas [3].

Patent analysis Kinase inhibitor Intellectual property Freedom to operate

Commercial Availability and Purity: Benchmarking Against Positional Isomer Procurement

The target compound (CAS 95837-11-9) is listed by multiple suppliers (Fluorochem, AKSci, BOC Sciences, Leyan) at purities typically ≥95% to 98% . Its positional isomer 2,3-dihydrofuro[2,3-b]pyridin-5-amine (CAS 34668-07-0) is commercially available from Enamine and Fluorochem, but at significantly higher cost: Fluorochem lists 250 mg of the [2,3-b] isomer at £429.00, indicating limited bulk availability compared to the [3,2-b] isomer which is offered in multi-gram quantities by several vendors . The 5-chloro-3-iodo derivative, the key downstream intermediate, is also commercially available (CAS 2275607-45-7), enabling users who procure the 5-amino compound to benchmark their in-house synthetic route against a commercially available advanced intermediate .

Procurement Commercial availability Purity Cost comparison

Crystallographic Validation: Furo[3,2-b]pyridine Core Engages the ATP-Binding Pocket of HIPK2 with Defined Binding Mode

The co-crystal structure of HIPK2 in complex with MU135 (compound 21e, a 3,5-disubstituted furo[3,2-b]pyridine) has been deposited in the Protein Data Bank under accession code 7NCF at 2.05 Å resolution, confirming that the furo[3,2-b]pyridine core occupies the ATP-binding site with the pyridine nitrogen engaging the hinge region via a hydrogen bond [1]. This structural validation provides atomic-level evidence that the [3,2-b] fusion geometry correctly positions the 5-substituent vector toward the solvent-exposed region and the 3-substituent toward the hydrophobic back pocket, a pharmacophoric arrangement that cannot be replicated by [2,3-b] or [3,2-c] regioisomers due to their distinct angular relationship between the furan oxygen and the pyridine nitrogen [2].

Structural biology X-ray crystallography HIPK2 Binding mode

High-Impact Application Scenarios for 2,3-Dihydrofuro[3,2-b]pyridin-5-amine in Drug Discovery and Chemical Biology


CLK/HIPK Selective Kinase Inhibitor Library Synthesis via Chemoselective Cross-Coupling

The 5-amino group of 2,3-dihydrofuro[3,2-b]pyridin-5-amine is converted via Sandmeyer diazotization to 5-chloro-3-iodofuro[3,2-b]pyridine, a dual electrophilic intermediate that undergoes sequential Pd-catalyzed couplings—Suzuki-Miyaura at the 3-iodo position followed by Buchwald-Hartwig amination at the 5-chloro position—to generate 3,5-disubstituted furo[3,2-b]pyridine libraries. This modular synthetic strategy, validated in the Němec et al. (2021) CLK/HIPK inhibitor study [1], enables parallel exploration of chemical space at both vectors and has delivered inhibitors with IC50 < 50 nM against CLK1/CLK2 and selectivity scores S(35) < 0.05 against 468 off-target kinases. The 2,3-dihydrofuro[3,2-b]pyridin-5-amine starting material is the cost-effective entry point for this entire synthetic platform.

Hedgehog Pathway Modulator Development Using the Kinase-Inactive Subset

The 2019 Angewandte Chemie study demonstrated that 3,5,7-trisubstituted furo[3,2-b]pyridines, accessible through further elaboration of the core scaffold derived from the 5-amino building block, yield sub-micromolar modulators of the Hedgehog signaling pathway while remaining kinase-inactive [2]. This dual potential—kinase inhibition from 3,5-disubstituted analogs and Hedgehog modulation from 3,5,7-trisubstituted analogs—makes the single starting material 2,3-dihydrofuro[3,2-b]pyridin-5-amine a versatile entry point for two mechanistically distinct target classes. Procurement of the 5-amino core thus supports multiple lead optimization campaigns from a single building block inventory.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Discovery for CNS Disorders

US Patent US6143761 (Sanofi-Synthelabo) specifically claims 2,3-dihydrofuro[3,2-b]pyridine derivatives with R1 = H (i.e., the 5-amino compound) as therapeutic agents for disorders related to nicotinic acetylcholine receptor dysfunction, including cognitive deficits and gastrointestinal indications [3]. The patent describes in vivo efficacy in animal models of cholinergic hypofunction, positioning the compound class as a validated starting point for CNS drug discovery. The unsubstituted 5-amino compound (R1 = H, R2 = H, R3/R4/R5 = H) is the simplest embodiment within the patent's Markush claims, making it the logical procurement choice for medicinal chemistry teams exploring this therapeutic space while maintaining freedom to operate within the Sanofi patent estate.

Fragment-Based Drug Discovery (FBDD) with a Crystallographically Validated Kinase Hinge-Binder

With a molecular weight of 136.15 g/mol (well within the Rule of Three for fragment libraries: MW < 300, cLogP < 3, HBD ≤ 3, HBA ≤ 3) [4], 2,3-dihydrofuro[3,2-b]pyridin-5-amine meets all criteria as a fragment-sized hinge-binding scaffold for kinase targets. The PDB-deposited co-crystal structure of HIPK2 with MU135 (PDB 7NCF, 2.05 Å) confirms that the furo[3,2-b]pyridine core binds the hinge region via a canonical hydrogen bond [1]. This structural validation enables structure-based fragment growing and merging strategies using the 5-amino group as the synthetic vector for amine-directed elaboration. Procurement of the 5-amino fragment thus comes with a pre-validated binding mode, substantially de-risking fragment-to-lead campaigns targeting the CLK, HIPK, or related CMGC kinase families.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.